Pantetheine

Catalog No.
S541885
CAS No.
496-65-1
M.F
C11H22N2O4S
M. Wt
278.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pantetheine

CAS Number

496-65-1

Product Name

Pantetheine

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

InChI

InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)/t9-/m0/s1

InChI Key

ZNXZGRMVNNHPCA-VIFPVBQESA-N

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O

Solubility

Soluble in DMSO

Synonyms

(R)-Pantetheine; R Pantetheine; (R) Pantetheine; (R)Pantetheine; R-Pantetheine; (D)-(+)-Pantetheine; N-(Pantothenyl)-ß-aminoethanethiol; LBF (Lactobacillus bulgaricus factor);

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCS)O

Description

The exact mass of the compound Pantetheine is 278.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds. It belongs to the ontological category of pantetheines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fatty Acid Biosynthesis

Fatty acid biosynthesis is the process by which cells create fatty acids, essential for energy storage and cell membrane structure. Pantetheine acts as a component of Acyl Carrier Protein (ACP) which carries fatty acid intermediates during biosynthesis. Studies utilize Pantetheine to investigate enzymes involved in this pathway. For instance, research explores how Pantetheine modulates the activity of enzymes like acyl-ACP synthetase and β-ketoacyl-ACP synthase [1]. This knowledge can provide insights into regulating fatty acid production, potentially impacting obesity and metabolic disorders.

Source

[1] BenchChem - 3-Pentynoyl-S-pantetheine-11-pivalate

Polyketide Biosynthesis

Polyketides are a diverse group of natural products with various pharmaceutical applications, including antibiotics and immunosuppressants. Pantetheine, similar to fatty acid synthesis, is a vital component in polyketide biosynthesis. Research utilizes Pantetheine to study the role of ACP in this pathway. By understanding how Pantetheine interacts with enzymes involved, scientists can potentially manipulate polyketide production for developing new drugs [1].

Source

[1] BenchChem - 3-Pentynoyl-S-pantetheine-11-pivalate

Pantetheine is the cysteamine amide analog of pantothenic acid (vitamin B5) []. However, the more commonly studied form is its dimer, known simply as pantethine. This dimer is considered the most potent form of vitamin B5 []. Our bodies naturally synthesize pantethine from pantothenic acid with the addition of cysteamine []. It plays a crucial role as an intermediate in the production of coenzyme A (CoA) [, ].


Molecular Structure Analysis

Pantetheine boasts a unique structure. It consists of two pantothenic acid molecules linked by a disulfide bridge formed between two cysteamine groups []. This disulfide bridge is crucial for its function as a precursor to CoA, which also contains a similar disulfide linkage [].


Chemical Reactions Analysis

Several key chemical reactions involving pantetheine are worth exploring:

  • Synthesis: As mentioned earlier, pantetheine is synthesized in the body from pantothenic acid and cysteamine. The exact enzymatic pathway is still being elucidated, but it likely involves enzymes like pantothenate kinase and phosphopantetheine synthetase [].
  • Conversion to Coenzyme A: Pantethine serves as a crucial intermediate in the production of CoA. This conversion involves further enzymatic steps, including the addition of a phosphopantetheine moiety and subsequent decarboxylation [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1

Exact Mass

278.13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VCH6X4IARE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

496-65-1

Wikipedia

Pantetheine

Dates

Modify: 2023-08-15
1: Vécsei L, Horváth Z, Tuka B. OLD AND NEW NEUROENDOCRINE MOLECULES: SOMATOSTATIN, CYSTEAMINE, PANTETHINE AND KYNURENINE. Ideggyogy Sz. 2014 Mar 30;67(3-4):107-12. Review. PubMed PMID: 26118251.

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